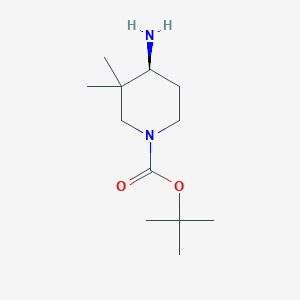

(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJCZOJFFXXZKR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a compound with the CAS number 1357600-60-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₂H₂₄N₂O₂, with a molecular weight of 228.331 g/mol. The compound exhibits a density of approximately 1.0 g/cm³ and a boiling point around 293.9 °C at 760 mmHg . Its structure is characterized by a piperidine ring substituted with an amino group and a tert-butyl ester.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, demonstrate significant anticancer activity. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells . The mechanism often involves the activation of specific receptors that modulate cell proliferation and survival pathways.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu | [specific value needed] | Apoptosis induction |

| Reference Drug (Bleomycin) | FaDu | [specific value needed] | DNA damage |

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s. Some studies suggest that compounds similar to this compound can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Table 2: Neuroprotective Activity Summary

| Compound | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | Cholinesterase | [specific value needed] | Inhibition |

| Reference Compound | Donepezil | [specific value needed] | Inhibition |

Antiviral Activity

Emerging data suggests that certain piperidine compounds exhibit antiviral properties against HIV. A study screening various compounds revealed that some piperidine derivatives possess moderate to excellent potency against HIV strains. The selectivity index (SI) for these compounds indicates their potential as therapeutic agents .

Table 3: Antiviral Activity Summary

| Compound | Virus Strain | EC50 (nM) | CC50 (µM) | SI |

|---|---|---|---|---|

| This compound | HIV-1 IIIB | [specific value needed] | [specific value needed] | [specific value needed] |

| Reference Drug (Efavirenz) | HIV-1 IIIB | [specific value needed] | [specific value needed] | [specific value needed] |

Case Studies

- Study on Anticancer Activity : A detailed investigation into the cytotoxic effects of various piperidine derivatives demonstrated that modifications to the piperidine ring can enhance anticancer activity. The study highlighted the importance of structural features in mediating interactions with target proteins involved in cancer progression .

- Neuroprotective Mechanisms : Another research effort focused on the neuroprotective mechanisms of piperidine derivatives against oxidative stress in neuronal cells. The findings indicated that these compounds could reduce oxidative damage and improve cell viability under stress conditions .

Aplicaciones Científicas De Investigación

Structural Information

- Molecular Formula : C7H10O3

- Molecular Weight : 142.154 g/mol

- SMILES Notation : C#C[C@@H]1CC@@HO

- InChIKey : UEUAGEBCJFIFCU-DSYKOEDSSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 143.07027 | 126.7 |

| [M+Na]+ | 165.05221 | 136.0 |

| [M+NH4]+ | 160.09681 | 130.7 |

| [M+K]+ | 181.02615 | 130.9 |

| [M-H]- | 141.05571 | 119.5 |

Medicinal Chemistry

- Antiviral Agents : The compound's structural similarity to nucleosides suggests potential applications in developing antiviral drugs. Its modifications could lead to derivatives effective against viral infections.

- Anticancer Research : The ethynyl group may enhance the compound's ability to interact with biological targets, making it a candidate for anticancer drug development.

Biochemical Studies

- Metabolic Pathway Analysis : The compound can be utilized in studies examining metabolic pathways involving sugar alcohols and their derivatives, providing insights into carbohydrate metabolism.

- Enzyme Inhibition Studies : Its structural features may allow it to act as an inhibitor for specific enzymes, which can be studied to understand enzyme kinetics and inhibition mechanisms.

Material Science

- Polymer Chemistry : The unique structure of (2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol makes it suitable for synthesizing novel polymers with tailored properties for use in coatings or biomedical applications.

- Nanotechnology : Its potential for functionalization allows it to be integrated into nanomaterials for drug delivery systems or biosensors.

Case Studies and Research Findings

While specific literature on (2R,3S,5S)-5-Ethynyl-2-(hydroxymethyl)oxolan-3-ol is limited, related compounds have shown promising results in various studies:

- Nucleoside Analogues : Research on similar compounds has demonstrated their effectiveness as antiviral agents by mimicking natural nucleosides and interfering with viral replication processes.

- Biochemical Pathways : Studies involving sugar alcohol derivatives have provided insights into their role in human metabolism and their potential therapeutic effects on metabolic disorders.

Comparación Con Compuestos Similares

Table 1: Key Properties of Comparable Piperidine Derivatives

Functional Group Analysis

- In contrast, the 4-pyridinyl substituent (CAS 1707580-61-7) introduces planar aromaticity, favoring interactions with biological targets via π-π stacking .

- Polarity : The carboxylic acid group in CAS 652971-20-5 increases aqueous solubility compared to the dimethyl-substituted compound, which is more lipophilic .

- Chirality : The (S)-configuration in the target compound contrasts with the (3S,4R) diastereomer in CAS 652971-20-5, highlighting the importance of stereochemistry in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.